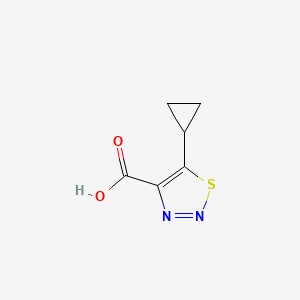

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

描述

Historical Development of 1,2,3-Thiadiazole Chemistry

The historical development of 1,2,3-thiadiazole chemistry traces back to the late nineteenth century, with the first description of thiadiazole compounds provided by Fischer in 1882. However, the true nature of the ring system was not fully elucidated until 1890, when Freund and Kuhn demonstrated the structural characteristics of these heterocyclic compounds. This early work established the foundation for understanding the unique properties of thiadiazole systems and their potential applications in synthetic chemistry.

The development of 1,3,4-thiadiazole chemistry is closely linked to the discovery of phenylhydrazines and hydrazine compounds in the late nineteenth century, which provided essential building blocks for thiadiazole synthesis. The advent of sulfur drugs and the subsequent discovery of mesoionic compounds greatly accelerated progress in the field of thiadiazole chemistry, leading to more sophisticated synthetic methodologies and broader applications. These historical developments laid the groundwork for the modern understanding of thiadiazole reactivity and biological activity.

The specific development of 1,2,3-thiadiazole chemistry gained momentum with the introduction of the Hurd-Mori reaction, which provided a reliable method for synthesizing 1,2,3-thiadiazole derivatives from acyl hydrazones and thionyl chloride. This synthetic breakthrough enabled researchers to access a wide variety of 1,2,3-thiadiazole compounds with different substitution patterns, including carboxylic acid derivatives. The Hurd-Mori methodology remains one of the most important synthetic approaches for preparing 1,2,3-thiadiazole compounds, including those bearing cyclopropyl substituents.

The evolution of 1,2,3-thiadiazole chemistry has been marked by continuous improvements in synthetic methodologies, including the development of microwave-assisted synthesis techniques and the use of ionic liquid catalysts. These advances have made it possible to prepare complex thiadiazole derivatives with high efficiency and selectivity, contributing to the discovery of compounds such as this compound.

Classification and Nomenclature of Thiadiazole Compounds

Thiadiazoles constitute a subfamily of azole compounds, with their nomenclature originating from the Hantzsch-Widman system for naming heterocyclic compounds. Structurally, thiadiazoles are five-membered heterocyclic compounds containing one sulfur atom and two nitrogen atoms positioned at different locations within the ring system. The aromatic character of these compounds arises from the presence of two double bonds and one lone pair of electrons on the sulfur atom, which contributes to the overall electron delocalization.

Four constitutional isomers of thiadiazole are possible, differing by the relative positions of the sulfur and nitrogen atoms within the five-membered ring. These isomers are designated as 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The nomenclature system includes the locations of the sulfur and nitrogen atoms, with the first number in the sequence referring to the position of the sulfur atom. This systematic approach ensures unambiguous identification of specific thiadiazole isomers.

The classification of thiadiazole compounds extends beyond simple positional isomerism to include considerations of substitution patterns and functional group arrangements. In the case of this compound, the compound belongs to the 1,2,3-thiadiazole isomer family, with a cyclopropyl group attached at position 5 and a carboxylic acid functionality at position 4. This specific substitution pattern confers unique chemical and physical properties that distinguish it from other thiadiazole derivatives.

The most widely studied thiadiazole isomers are the 1,2,4-thiadiazole and 1,3,4-thiadiazole systems, which have received extensive attention due to their biological activities and synthetic accessibility. However, 1,2,3-thiadiazole derivatives have gained increasing interest in recent years, particularly those bearing functional groups that enhance their potential for medicinal chemistry applications. The systematic classification of these compounds facilitates the organization of structure-activity relationships and guides the design of new derivatives with improved properties.

| Thiadiazole Isomer | Nitrogen Positions | Sulfur Position | Common Applications |

|---|---|---|---|

| 1,2,3-Thiadiazole | 2, 3 | 1 | Synthetic intermediates, medicinal chemistry |

| 1,2,4-Thiadiazole | 2, 4 | 1 | Pharmaceutical applications |

| 1,2,5-Thiadiazole | 2, 5 | 1 | Materials chemistry |

| 1,3,4-Thiadiazole | 3, 4 | 1 | Antibiotics, enzyme inhibitors |

Significance of Cyclopropyl-Substituted Heterocycles

The incorporation of cyclopropyl groups into heterocyclic compounds has emerged as a significant strategy in medicinal chemistry for enhancing the properties of drug candidates. Cyclopropyl rings possess several distinctive structural features that contribute to their utility in pharmaceutical applications, including the coplanarity of the three carbon atoms, relatively shorter carbon-carbon bonds (1.51 Å), enhanced π-character of carbon-carbon bonds, and shorter, stronger carbon-hydrogen bonds compared to those in alkanes.

Recent developments in drug discovery have demonstrated an increasing use of cyclopropyl rings to facilitate the transition of drug candidates from preclinical to clinical stages. The cyclopropyl fragment addresses multiple challenges encountered during drug development, including enhancing potency, reducing off-target effects, increasing metabolic stability, improving brain permeability, decreasing plasma clearance, and contributing to entropically favorable receptor binding. These properties make cyclopropyl-substituted compounds particularly attractive for medicinal chemistry applications.

The conformational restrictions imposed by the cyclopropyl ring create unique spatial arrangements that can enhance binding specificity and selectivity for biological targets. In the context of heterocyclic chemistry, cyclopropyl substitution can modulate the electronic properties of the aromatic system while maintaining the overall planarity of the molecule. This combination of electronic and steric effects contributes to the distinctive biological profiles observed for cyclopropyl-containing heterocycles.

The significance of cyclopropyl substitution in thiadiazole chemistry specifically relates to the ability of this group to modify the physicochemical properties of the heterocyclic scaffold without disrupting the essential aromatic character. Studies have shown that cyclopropyl groups can influence membrane permeability, metabolic stability, and protein binding characteristics of thiadiazole derivatives. These effects are particularly relevant for compounds intended for pharmaceutical applications, where optimization of absorption, distribution, metabolism, and excretion properties is crucial.

属性

IUPAC Name |

5-cyclopropylthiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSNHSMHDHQLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224401 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445951-16-5 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation from Methyl Ester Precursors

One of the most common and reliable methods for preparing 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid involves hydrolysis of its methyl ester derivative, methyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.

- Starting Material: Methyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.

- Hydrolysis Conditions: The ester is treated with sodium hydroxide (NaOH) in methanol as the solvent.

- Temperature: The reaction is typically carried out at low temperatures ranging from 0 to 20°C.

- Duration: Approximately 2.5 hours to ensure complete hydrolysis.

- Acidification: The reaction mixture is acidified with hydrochloric acid (HCl) to precipitate the free acid.

- Extraction: The acidified solution is extracted with ethyl acetate.

- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the carboxylic acid.

This method provides a straightforward route to the target acid with high purity and yield, suitable for both laboratory and scale-up production.

Cyclocondensation Route for Thiadiazole Ring Formation

The thiadiazole ring can be constructed via cyclocondensation reactions involving cyclopropane dicarboxylic acid derivatives and thiosemicarbazide in the presence of reagents such as phosphorus oxychloride (POCl3).

- Reaction: Cyclopropane dicarboxylic acid derivatives react with thiosemicarbazide.

- Catalyst/Reagent: Phosphorus oxychloride acts as a dehydrating and cyclizing agent.

- Outcome: Formation of the 1,2,3-thiadiazole ring fused with the cyclopropyl substituent.

- Optimization: Microwave-assisted synthesis has been reported to enhance reaction rates and yields compared to conventional heating methods.

This approach is valuable for synthesizing thiadiazole carboxylic acids and their derivatives, including 5-cyclopropyl-substituted analogs.

Hydrazide Intermediate Formation

Hydrazide derivatives of this compound are important intermediates for further functionalization and bioactive compound synthesis.

- Starting Material: Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.

- Reaction: Treatment with hydrazine hydrate in ethanol under reflux conditions.

- Duration: Until completion as monitored by TLC.

- Product: 5-Cyclopropyl-1,2,3-thiadiazole-4-carbohydrazide.

- Yield: High yields (~95%) are typical.

- Application: The hydrazide is used to synthesize various heterocyclic hybrids with potential pharmaceutical applications.

Oxidation and Reduction Reactions

The thiadiazole ring and carboxylic acid group in this compound can undergo further chemical transformations:

- Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to convert sulfur atoms in the ring to sulfoxides or sulfones.

- Reduction: Using lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid to the corresponding alcohol.

- Substitution: Halogenation with bromine or chlorine can introduce halogen atoms on the thiadiazole ring.

These reactions allow diversification of the compound for various synthetic and medicinal chemistry purposes.

Purification and Characterization

After synthesis, purification is typically achieved by:

- Extraction with organic solvents.

- Drying over anhydrous salts.

- Evaporation under reduced pressure.

- Preparative HPLC for high-purity isolation.

Characterization includes:

- NMR Spectroscopy (¹H and ¹³C): To confirm the cyclopropyl and thiadiazole ring structures.

- FTIR Spectroscopy: To identify functional groups such as carboxylic acid and thiadiazole ring vibrations.

- Mass Spectrometry: To confirm molecular weight.

- X-ray Crystallography: For structural confirmation in complex cases.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Methyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | NaOH in MeOH, 0–20°C, 2.5 h; acidify with HCl; extract with ethyl acetate | This compound | High yield, pure acid |

| 2 | Cyclopropane dicarboxylic acid derivative + thiosemicarbazide | POCl3, cyclocondensation, microwave-assisted or conventional heating | 5-Cyclopropyl-1,2,3-thiadiazole carboxylic acid derivatives | Optimized for yield and time |

| 3 | Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | Hydrazine hydrate in ethanol, reflux | 5-Cyclopropyl-1,2,3-thiadiazole-4-carbohydrazide | ~95% yield, intermediate for further synthesis |

| 4 | This compound | Oxidizing agents (KMnO4, H2O2) or reducing agents (LiAlH4, NaBH4) | Oxidized or reduced derivatives | Functional group transformations |

Additional Notes on Stock Solution Preparation

For biological or formulation studies, stock solutions of this compound can be prepared by dissolving the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil. Physical methods such as vortexing, ultrasound, or hot water bath may be used to aid dissolution and ensure clarity before further solvent addition.

化学反应分析

Types of Reactions

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different

生物活性

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and related case studies.

Overview of Thiadiazole Derivatives

Thiadiazole compounds have garnered significant attention due to their wide-ranging biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the thiadiazole ring system contributes to the pharmacological efficacy of these compounds. Research highlights that modifications to the thiadiazole structure can enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating a series of thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with some derivatives showing higher potency than standard antibiotics like ofloxacin and cefepime .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 µg/mL |

| Other Thiadiazole Derivatives | Streptococcus pyogenes | 62.5 µg/mL |

| Control Drug (Ofloxacin) | E. coli | 62.5 µg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, a derivative with a similar structure showed cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism behind this activity often involves the induction of apoptosis or necroptosis in cancer cells.

Case Study: Cytotoxicity Assessment

In a comparative study on different thiadiazole derivatives:

- Compound A (similar structure to 5-cyclopropyl) exhibited an IC50 of 12.8 µg/mL against MCF-7 breast cancer cells.

- This was significantly lower than the IC50 for doxorubicin (3.13 µg/mL), indicating promising anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the thiadiazole ring significantly influence biological activity. For example:

- The presence of electron-donating groups at specific positions enhances antibacterial potency.

- Structural modifications such as cyclopropyl groups have been shown to improve antifungal activity against certain pathogens like Corynespora cassiicola and Pseudomonas syringae .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity | Example Compound |

|---|---|---|

| Cyclopropyl Group | Increased antifungal activity | 5-Cyclopropyl variant |

| Electron-donating Groups | Enhanced antibacterial potency | Various derivatives |

科学研究应用

Biological Activities

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid exhibits a variety of biological activities:

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds, including 5-cyclopropyl derivatives, have shown promising anticancer properties. For example:

- Study Findings : Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines such as prostate (PC3) and breast (MCF-7) cancer cells, with IC50 values comparable to established anticancer drugs like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | PC3 | 12.8 |

| Doxorubicin | PC3 | 3.13 |

Antimicrobial Activity

The compound has shown effectiveness against various microbial strains:

- Bacterial Inhibition : It has been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with low minimum inhibitory concentration (MIC) values .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Antifungal Activity

The antifungal properties of this compound have been evaluated in agricultural settings:

- Application in Agriculture : It has been included in formulations aimed at controlling fungal pathogens in crops, showing enhanced efficacy when combined with other fungicides .

Herbicidal Activity

Research indicates that this compound can inhibit specific biochemical pathways in plants, making it effective as a herbicide:

- Mechanism of Action : The herbicidal activity is attributed to its ability to disrupt metabolic processes in unwanted vegetation .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. The compound's mechanism of action involves interactions with enzymes and receptors related to cancer and inflammation pathways .

Case Studies and Research Findings

Numerous studies have documented the applications of thiadiazole derivatives in various fields:

- Anticancer Studies : A review highlighted that several thiadiazole derivatives exhibited significant anticancer activity across multiple cancer models .

- Antimicrobial Evaluations : Research demonstrated that thiadiazole compounds showed potent antimicrobial effects against clinical isolates .

- Agricultural Applications : Thiadiazole derivatives have been incorporated into agrochemical formulations for effective pest control.

相似化合物的比较

Structural Analogs in the 1,2,3-Thiadiazole Carboxylic Acid Family

The following table compares 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid with its structural analogs:

Key Observations :

- The parent compound (1,2,3-thiadiazole-4-carboxylic acid) lacks substituents, resulting in higher polarity and lower steric hindrance compared to the cyclopropyl derivative.

- CCPST, a related inhibitor, demonstrates that bulky substituents at the 5-position (e.g., aryl sulfanyl groups) enhance binding to hHAO1 by displacing active-site residues like Trp110 and disrupting catalytic hydrogen bonds . The cyclopropyl group may mimic this steric effect while offering improved metabolic stability due to its saturated ring structure.

Comparison with Heterocyclic Carboxylic Acid Derivatives

Other heterocyclic carboxylic acids, such as triazole and thiazole analogs, are often explored for similar applications:

Key Observations :

- Triazole analogs : The 1,2,4-triazole core differs in nitrogen positioning, which may reduce π-stacking interactions in enzyme binding compared to 1,2,3-thiadiazoles.

Enzyme Inhibition and Binding Modes

Studies on hHAO1 inhibitors reveal that 1,2,3-thiadiazole-4-carboxylic acid derivatives, including CCPST, bind by:

- Displacing active-site residues (Tyr26, Trp110, Arg263).

- Disrupting hydrogen bonds critical for catalytic gating loops . The cyclopropyl group’s rigidity may enhance entropic gains upon binding compared to flexible substituents like aryl sulfanyl groups.

Physicochemical Properties

- Solubility : The carboxylic acid group ensures moderate aqueous solubility, though cyclopropyl substitution may reduce it slightly compared to polar substituents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclopropane ring formation followed by thiadiazole ring closure. For example, cyclopropanecarboxylic acid derivatives can react with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under controlled heating (75°C for 45 minutes), followed by hydrolysis and crystallization from ethanol . Key parameters include stoichiometric ratios, solvent selection (e.g., acetic acid for reflux), and purification via recrystallization or column chromatography.

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust pH to minimize side products. For scale-up, inert atmospheres (N₂/Ar) may improve yield stability.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and carboxylic acid functionality (δ ~12–14 ppm).

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Melting Point Analysis : Compare observed melting points (e.g., 224–226°C for the unsubstituted analog) with literature values to detect impurities .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. The compound may cause skin/eye irritation (as noted for structurally similar thiadiazoles) .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Protocol : Co-crystallize the compound with heavy atoms (e.g., via halogen bonding) and collect diffraction data using synchrotron radiation. Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular complexes) .

- Data Interpretation : Analyze bond lengths (e.g., C–S in thiadiazole ~1.74 Å) and dihedral angles to confirm cyclopropyl ring planarity.

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

- Functionalization : Introduce substituents at the 4-carboxylic acid position (e.g., amides, esters) to modulate bioavailability. For example, coupling with amines via EDC/HOBt chemistry can generate derivatives for kinase inhibition assays .

- Biological Assays : Test analogs against target enzymes (e.g., VEGFR, PDGFR) using in vitro kinase assays and correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .

Q. How can computational methods predict reactivity in cyclopropane-thiadiazole hybrids?

- DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyclopropyl ring may exhibit strain-induced reactivity in [2+2] cycloadditions .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior or protein-binding kinetics.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address them?

- Root Cause : Polymorphism or residual solvents (e.g., ethanol in crystallization).

- Resolution : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to quantify solvent content .

Q. Conflicting bioactivity data across studies: What factors contribute?

- Variables : Differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), or impurity profiles.

- Standardization : Use reference standards (e.g., USP-grade reagents) and validate protocols via inter-laboratory reproducibility tests .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂S | |

| Molecular Weight | 170.19 g/mol | |

| Melting Point | 224–226°C (unsubstituted analog) | |

| CAS Number | 1445951-16-5 |

Table 2 : Common Synthetic Byproducts and Mitigation

| Byproduct | Formation Cause | Mitigation |

|---|---|---|

| Cyclopropane-opening products | Acidic hydrolysis overexposure | Control reaction time |

| Thiadiazole dimerization | High-temperature reflux | Use lower temps (70–80°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。